
Adamantane-1,3,5,7-tetracarbaldehyde
Descripción general
Descripción
Adamantane-1,3,5,7-tetracarbaldehyde is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound is characterized by the presence of four formyl groups attached to the adamantane framework. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of adamantane-1,3,5,7-tetracarbaldehyde typically involves the functionalization of adamantane. One common method includes the oxidation of adamantane derivatives using strong oxidizing agents. For instance, the oxidation of adamantane-1,3,5,7-tetramethyl can yield this compound under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of catalysts such as palladium or platinum can facilitate the oxidation reactions, making the process more efficient and scalable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Adamantane-1,3,5,7-tetracarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be further oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The formyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Adamantane-1,3,5,7-tetracarboxylic acid.
Reduction: Adamantane-1,3,5,7-tetrahydroxymethyl.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Adamantane-1,3,5,7-tetracarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a scaffold in drug design and delivery systems.
Medicine: Explored for its antiviral and anticancer properties due to its unique structure.
Industry: Utilized in the production of high-performance materials, including lubricants and coatings
Mecanismo De Acción
The mechanism of action of adamantane-1,3,5,7-tetracarbaldehyde is primarily related to its ability to interact with biological molecules. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including inhibition of viral replication or modulation of immune responses .
Comparación Con Compuestos Similares
Adamantane-1,3,5,7-tetracarboxylic acid: Similar structure but with carboxylic acid groups instead of formyl groups.
Adamantane-1,3,5,7-tetramethyl: Precursor in the synthesis of adamantane-1,3,5,7-tetracarbaldehyde.
1,3-Dehydroadamantane: Another derivative of adamantane with different functional groups
Uniqueness: this compound is unique due to its multiple formyl groups, which provide versatile reactivity and potential for various chemical modifications. This makes it a valuable compound for research and industrial applications, offering distinct advantages over other adamantane derivatives .
Propiedades
IUPAC Name |
adamantane-1,3,5,7-tetracarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c15-7-11-1-12(8-16)4-13(2-11,9-17)6-14(3-11,5-12)10-18/h7-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVQUCZKSHKOLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)C=O)C=O)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


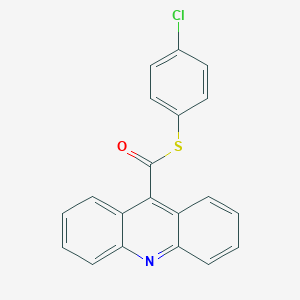
![3,8-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline](/img/structure/B8196164.png)
![5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid](/img/structure/B8196165.png)
![(3AS,8aR)-2-(6-methylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8196168.png)
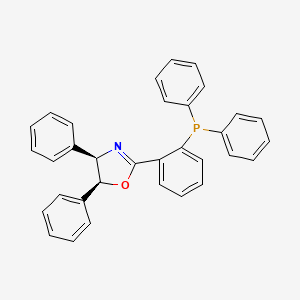
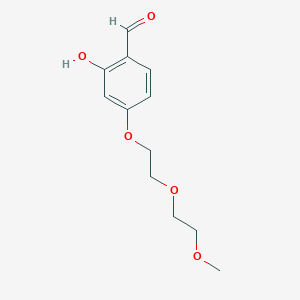
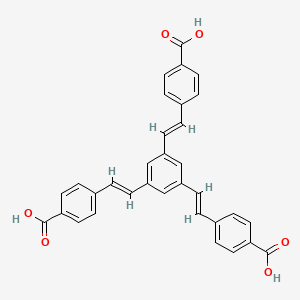
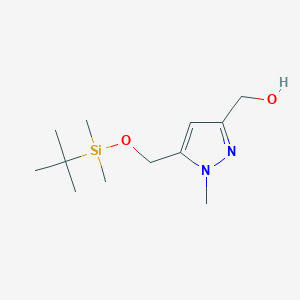
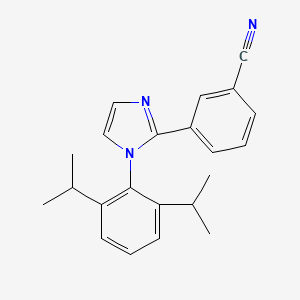
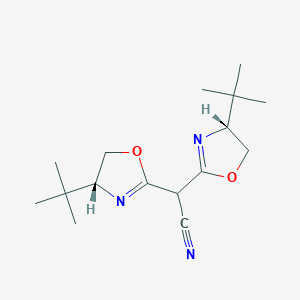


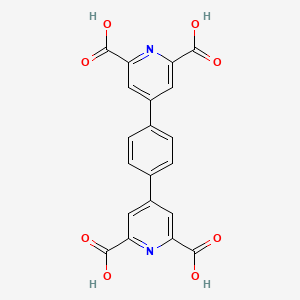
![N-(6-oxo-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide](/img/structure/B8196244.png)
